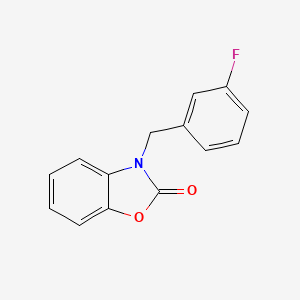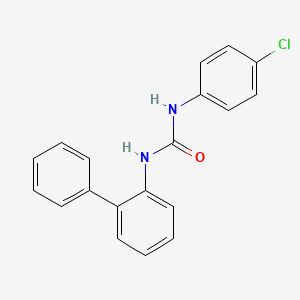![molecular formula C16H13FN4S B5707690 4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5707690.png)
4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, commonly known as FBMT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FBMT is a triazole derivative that possesses a unique chemical structure with a thiol group and an azo group.
作用機序
The mechanism of action of FBMT is not fully understood, but it is believed to act through multiple pathways. FBMT has been found to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and inflammation. It also induces oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
FBMT has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and urease. FBMT has also been found to possess antioxidant activity, which helps in reducing oxidative stress and preventing cellular damage.
実験室実験の利点と制限
FBMT has several advantages for lab experiments, including its simple synthesis method, high yield, and low toxicity. However, FBMT has some limitations, such as poor solubility in water, which makes it difficult to use in some experiments.
将来の方向性
FBMT has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some future directions for research on FBMT include:
1. Developing novel formulations of FBMT to improve its solubility and bioavailability.
2. Studying the pharmacokinetics and pharmacodynamics of FBMT in vivo to determine its efficacy and safety.
3. Investigating the mechanism of action of FBMT in more detail to identify its molecular targets.
4. Exploring the potential of FBMT as a therapeutic agent for other diseases such as Alzheimer's disease and diabetes.
Conclusion:
FBMT is a promising chemical compound with potential therapeutic applications in various diseases. Its unique chemical structure and multiple pharmacological properties make it an attractive candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FBMT have been discussed in this paper. Further research is needed to fully understand the potential of FBMT as a therapeutic agent.
合成法
FBMT can be synthesized by a simple and efficient method using the condensation reaction of 3-fluorobenzaldehyde, 4-methylphenylhydrazine, and 4-amino-5-mercapto-1,2,4-triazole in the presence of a catalyst. The reaction is carried out under reflux in ethanol, and the product is obtained in good yield after purification by recrystallization.
科学的研究の応用
FBMT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. FBMT has shown promising results as an anticancer agent by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been found to possess anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of inflammatory diseases and microbial infections.
特性
IUPAC Name |
4-[(3-fluorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4S/c1-11-5-7-13(8-6-11)15-19-20-16(22)21(15)18-10-12-3-2-4-14(17)9-12/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJWEWBHXVTXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-fluorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5707609.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5707614.png)



![N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5707631.png)
![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)





![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)
